1-(1,3-Thiazol-2-yl)piperidine-3-carboxylic acid;hydrochloride
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Overview
Description
1-(1,3-Thiazol-2-yl)piperidine-3-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C9H12N2O2S·HCl It is a derivative of piperidine and thiazole, which are both important scaffolds in medicinal chemistry
Preparation Methods
The synthesis of 1-(1,3-Thiazol-2-yl)piperidine-3-carboxylic acid;hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Piperidine Ring Formation: The piperidine ring can be formed through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Coupling of Thiazole and Piperidine Rings: The thiazole and piperidine rings are coupled through a nucleophilic substitution reaction, where the thiazole ring acts as a nucleophile attacking the electrophilic carbon of the piperidine ring.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(1,3-Thiazol-2-yl)piperidine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohols or amines.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, using reagents like halogens or nitro groups.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids or amines.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1,3-Thiazol-2-yl)piperidine-3-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: The compound is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1,3-Thiazol-2-yl)piperidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the inflammatory response, leading to its potential use as an anti-inflammatory agent. The piperidine ring can interact with neurotransmitter receptors, affecting their signaling pathways and potentially providing therapeutic effects in neurological disorders.
Comparison with Similar Compounds
1-(1,3-Thiazol-2-yl)piperidine-3-carboxylic acid;hydrochloride can be compared with other similar compounds, such as:
1-(1,3-Thiazol-2-yl)piperidine-3-carboxylic acid: The non-hydrochloride form of the compound, which may have different solubility and stability properties.
1-(1,3-Thiazol-2-yl)piperidine-4-carboxylic acid: A similar compound with a different substitution pattern on the piperidine ring, which may affect its biological activity.
1-(1,3-Thiazol-2-yl)pyrrolidine-3-carboxylic acid: A compound with a pyrrolidine ring instead of a piperidine ring, which may have different pharmacological properties.
The uniqueness of this compound lies in its specific combination of the thiazole and piperidine rings, which provides a unique set of chemical and biological properties that can be exploited in various applications.
Properties
IUPAC Name |
1-(1,3-thiazol-2-yl)piperidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S.ClH/c12-8(13)7-2-1-4-11(6-7)9-10-3-5-14-9;/h3,5,7H,1-2,4,6H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HARBCZONPSHSDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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